molecular formula C15H22N2O3S B11155362 (4-Ethylpiperazin-1-yl)[2-(ethylsulfonyl)phenyl]methanone

(4-Ethylpiperazin-1-yl)[2-(ethylsulfonyl)phenyl]methanone

Cat. No.: B11155362
M. Wt: 310.4 g/mol
InChI Key: VQVWUNRYMRHUTI-UHFFFAOYSA-N
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Description

1-[2-(Ethanesulfonyl)benzoyl]-4-ethylpiperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethanesulfonyl group attached to a benzoyl moiety, which is further linked to an ethyl-substituted piperazine ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Ethanesulfonyl)benzoyl]-4-ethylpiperazine typically involves the following steps:

    Formation of the Benzoyl Intermediate: The initial step involves the preparation of the benzoyl intermediate by reacting benzoyl chloride with ethanesulfonyl chloride in the presence of a base such as triethylamine. This reaction is carried out under anhydrous conditions to prevent hydrolysis.

    Piperazine Ring Formation: The benzoyl intermediate is then reacted with 4-ethylpiperazine in the presence of a suitable solvent such as dichloromethane. The reaction is typically carried out at room temperature with continuous stirring to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of 1-[2-(Ethanesulfonyl)benzoyl]-4-ethylpiperazine may involve the use of large-scale reactors and automated systems to control reaction parameters such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Ethanesulfonyl)benzoyl]-4-ethylpiperazine undergoes various chemical reactions, including:

    Oxidation: The ethanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzoyl moiety can be reduced to form corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-[2-(Ethanesulfonyl)benzoyl]-4-ethylpiperazine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(Ethanesulfonyl)benzoyl]-4-ethylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethanesulfonyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The benzoyl moiety may also contribute to the binding affinity and specificity of the compound.

Comparison with Similar Compounds

    1-[2-(Methylthio)benzoyl]-4-(2-pyridinyl)piperazine: Structurally similar but contains a methylthio group instead of an ethanesulfonyl group.

    1-[2-(Ethanesulfonyl)benzoyl]-4-methylpiperazine: Similar structure but with a methyl group on the piperazine ring.

Uniqueness: 1-[2-(Ethanesulfonyl)benzoyl]-4-ethylpiperazine is unique due to the presence of the ethanesulfonyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H22N2O3S

Molecular Weight

310.4 g/mol

IUPAC Name

(4-ethylpiperazin-1-yl)-(2-ethylsulfonylphenyl)methanone

InChI

InChI=1S/C15H22N2O3S/c1-3-16-9-11-17(12-10-16)15(18)13-7-5-6-8-14(13)21(19,20)4-2/h5-8H,3-4,9-12H2,1-2H3

InChI Key

VQVWUNRYMRHUTI-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC=CC=C2S(=O)(=O)CC

Origin of Product

United States

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